2-Bromo-1-(6-chloro-1H-indol-3-yl)ethanone
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Overview
Description
Scientific Research Applications
Antimicrobial and Antifungal Activities
Research has shown that derivatives of 1H-indole, which includes structures related to 2-Bromo-1-(6-chloro-1H-indol-3-yl)ethanone, possess significant antimicrobial and antifungal properties. For example, compounds synthesized using indole and various acetophenones demonstrated substantial activity against both gram-positive and gram-negative bacteria, as well as antifungal effectiveness against species like Aspergillus niger and Candida albicans (Letters in Applied NanoBioScience, 2020).
Anti-inflammatory Properties
In a study focusing on new chalcone derivatives, a compound synthesized from indole and chloroacetylchloride, which is structurally related to 2-Bromo-1-(6-chloro-1H-indol-3-yl)ethanone, was found to have anti-inflammatory properties. This was evidenced by evaluations on Wistar albino rats using the carrageenan-induced Rat Hind Paw Edema model (Current Drug Discovery Technologies, 2022).
Marine Sponge Alkaloids
A study on marine sponges identified bisindole alkaloids, closely related to 2-Bromo-1-(6-chloro-1H-indol-3-yl)ethanone, which could be significant in the exploration of new marine natural products with potential pharmaceutical applications (Journal of Natural Products, 2002).
Synthesis of Novel Compounds
Various studies have focused on the synthesis of novel compounds utilizing derivatives similar to 2-Bromo-1-(6-chloro-1H-indol-3-yl)ethanone. These compounds have shown promise in the development of new pharmaceuticals with unique properties, such as enhanced antibacterial activity (IJNC, 2021).
Computational Chemistry Studies
In computational chemistry, derivatives of 2-Bromo-1-arylethanone, a structurally related compound, have been studied for their interactions with other molecules, providing insights into potential applications in drug design and molecular engineering (Sakarya University Journal of Science, 2019).
Synthesis of Indole Derivatives
The synthesis of various indole derivatives using compounds structurally related to 2-Bromo-1-(6-chloro-1H-indol-3-yl)ethanone has been extensively studied. These derivatives have been explored for their potential in creating new pharmaceutical compounds with diverse biological activities (Journal of Xinjiang Normal University, 2015).
properties
IUPAC Name |
2-bromo-1-(6-chloro-1H-indol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c11-4-10(14)8-5-13-9-3-6(12)1-2-7(8)9/h1-3,5,13H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKQHLMLBBXPIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2C(=O)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 43163344 |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.